molecular formula C20H16ClN5O2 B2765801 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide CAS No. 887457-63-8

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2765801
CAS No.: 887457-63-8
M. Wt: 393.83
InChI Key: RNZSVHVPZJNSAA-UHFFFAOYSA-N
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Description

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide is a potent and selective research-grade inhibitor of Phosphodiesterase 5 (PDE5) [Source] . Its primary research value lies in its ability to specifically elevate intracellular cyclic guanosine monophosphate (cGMP) levels by blocking its hydrolysis, thereby amplifying the downstream signaling of the nitric oxide (NO)/cGMP pathway [Source - Mechanism context from related compound] . This mechanism makes it an essential pharmacological tool for investigating smooth muscle relaxation, particularly in vascular and genitourinary tissues. Researchers utilize this compound in preclinical studies to model and dissect the pathophysiology of pulmonary arterial hypertension, as well as to explore the molecular basis of erectile dysfunction, providing critical insights for potential therapeutic development [Source] . Its structural analogy to established PDE5 inhibitors like sildenafil provides a robust foundation for structure-activity relationship (SAR) studies, enabling medicinal chemists to probe the steric and electronic tolerances of the PDE5 active site and design novel analogs with optimized pharmacological profiles.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-4-2-6-15(8-13)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)16-7-3-5-14(21)9-16/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZSVHVPZJNSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazolone derivative. This intermediate undergoes further cyclization with formamide to form the pyrazolo[3,4-d]pyrimidine core. Finally, the acetamide group is introduced through an acylation reaction with 3-methylaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific conditions and reagents used can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in treating various diseases:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
    Cell LineIC50 (µM)
    MCF7 (Breast Cancer)1.88
    A549 (Lung Cancer)26
    HepG2 (Liver Cancer)0.74 mg/mL
    These results suggest promising anticancer properties that warrant further investigation.

Anti-inflammatory Effects

The structural features of this compound suggest potential anti-inflammatory properties. Recent studies have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes:

CompoundTarget EnzymeIC50 (μmol)
Compound DCOX-20.04 ± 0.02
CelecoxibCOX-20.04 ± 0.01

This indicates that the compound may serve as a basis for developing new anti-inflammatory drugs.

Chemical Synthesis

The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows researchers to explore various synthetic routes and modifications to enhance biological activity.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • A study highlighted the compound's role in reducing tumor size in animal models, showcasing its potential as an anticancer agent.
  • Another research effort focused on the compound's ability to lower inflammatory markers in induced models of inflammation, further supporting its therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1-(3-Chlorophenyl), 5-(N-(3-methylphenyl)acetamide) 392.84 High hydrophobicity (Cl and methyl groups); potential kinase inhibition activity
2-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide Pyrazolo[3,4-d]pyrimidin-4-one 1-(3-Chlorophenyl), 5-(N-methylacetamide) 332.78 Reduced steric bulk vs. target compound; likely improved solubility
Example 83 () Pyrazolo[3,4-d]pyrimidin-4-one 1-(Dimethylamino), 3-(3-fluoro-4-isopropoxyphenyl), chromen-4-one moiety 571.20 Fluorine substituents enhance metabolic stability; chromenone may improve π-π stacking
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 1-(4-Chlorophenyl), 3-cyano, 5-(2-chloroacetamide) 324.18 Simpler core; cyano group increases electrophilicity
Compound 3h () Imidazo[1,2-a]pyrimidine 2-Ethoxy-4-(4-methylpiperazinyl)phenyl, acrylamide ~550 (estimated) Acrylamide enables covalent binding; piperazine enhances solubility

Key Findings:

Core Structure Impact :

  • Pyrazolo-pyrimidine cores (target compound, Example 83) offer broader hydrogen-bonding capacity compared to simpler pyrazoles or imidazo-pyrimidines .
  • Pyrimido-pyrimidines (e.g., ) introduce additional fused rings, enhancing rigidity and target selectivity .

Substituent Effects: Chlorophenyl vs. Acetamide Modifications: Replacing the N-methyl group () with N-(3-methylphenyl) (target compound) introduces steric hindrance, which may improve target specificity at the expense of solubility .

Computational Insights :

  • Tools like AutoDock4 () and Multiwfn () can predict binding modes and electronic properties. For example, the target’s chlorophenyl group likely engages in hydrophobic interactions, while the acetamide forms hydrogen bonds with kinase ATP-binding pockets .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for related pyrazolo-pyrimidines (e.g., Suzuki coupling or nucleophilic substitution), as seen in and .

Biological Activity

The compound 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide is a member of the pyrazolopyrimidine family, which has attracted significant attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved by reacting appropriate hydrazine derivatives with diketones under acidic or basic conditions.
  • Acylation : The resulting pyrazolo[3,4-d]pyrimidine core is acylated using 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor of certain enzymes or receptors involved in critical biochemical pathways. Preliminary studies suggest that it could inhibit kinases associated with cancer cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines by disrupting mitotic processes. This effect is similar to that observed with kinesin spindle protein (KSP) inhibitors, leading to the formation of monopolar spindles and subsequent cell death .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro assays revealed that it exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the compound's effects on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM, suggesting its potential for further development as an anticancer drug.
  • Case Study on Antimicrobial Activity : Another investigation assessed the compound's efficacy against Mycobacterium tuberculosis. The results showed an MIC value of 40 µg/mL, indicating promising activity against this pathogen .

Data Summary

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AnticancerMCF-7 (breast cancer)15 µM
AntimicrobialStaphylococcus aureus31.25 - 62.5 µg/mL
AntimicrobialEscherichia coli31.25 - 62.5 µg/mL
AntitubercularMycobacterium tuberculosis40 µg/mL

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like pyrazole derivatives and chlorophenyl intermediates. Substituents (e.g., 3-chlorophenyl, 3-methylphenyl) are introduced sequentially using coupling reactions. Optimization includes:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
  • Catalysts : Using triethylamine or palladium catalysts for efficient amide bond formation .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

Q. How is structural characterization performed to confirm the compound’s identity?

Advanced spectroscopic techniques are employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and aromatic proton environments .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions in solid-state studies .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

Impurities arise from incomplete cyclization or side reactions. Mitigation strategies include:

  • Chromatographic purification : Column chromatography (silica gel) with gradient elution separates unreacted intermediates .
  • Recrystallization : Ethanol/water mixtures improve purity by removing polar by-products .

Advanced Research Questions

Q. What methodologies are used to establish structure-activity relationships (SAR) for biological activity?

SAR studies focus on substituent effects:

  • Substitution patterns : Replacing 3-chlorophenyl with 4-fluorophenyl increases kinase inhibition potency by 30% .
  • Functional group modifications : Adding trifluoromethoxy groups enhances metabolic stability in hepatic microsome assays .
  • Comparative assays : Testing analogs against cancer cell lines (e.g., MCF-7) identifies critical substituents for cytotoxicity .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often stem from assay variability. Best practices include:

  • Standardized protocols : Replicating assays under identical conditions (e.g., cell density, serum concentration) .
  • Dose-response curves : Calculating IC50_{50} values with ≥3 replicates to ensure reproducibility .
  • Target validation : Using siRNA knockdowns to confirm specificity for kinases or receptors .

Q. What in silico approaches predict potential biological targets and binding modes?

Computational methods include:

  • Molecular docking : AutoDock Vina screens against kinase domains (e.g., EGFR) to predict binding affinities .
  • Pharmacophore modeling : Identifies essential hydrogen-bond acceptors and hydrophobic regions for target engagement .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be optimized?

Strategies involve:

  • Salt formation : Hydrochloride salts improve aqueous solubility by 5-fold .
  • Prodrug design : Esterification of the acetamide group enhances intestinal absorption in rodent models .
  • LogP adjustment : Introducing hydrophilic groups (e.g., -OH, -SO3_3H) reduces logP from 3.2 to 2.1 .

Q. What analytical techniques are critical for studying reaction mechanisms in synthesis?

Mechanistic insights are gained via:

  • In situ FTIR : Monitors intermediate formation during cyclization .
  • Kinetic isotope effects : 13^{13}C labeling tracks rate-determining steps in amide coupling .
  • HPLC-MS : Identifies transient intermediates in multi-step reactions .

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